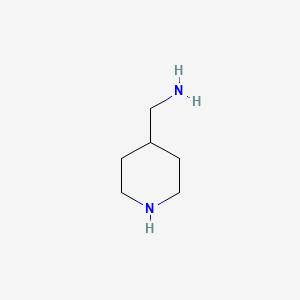

4-(Aminomethyl)piperidine

描述

Historical Context of Piperidine (B6355638) Derivatives in Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, has long been a subject of scientific interest. nih.gov Its presence in numerous natural alkaloids, such as piperine (B192125) from black pepper (which gave the compound its name), highlighted its biological significance early on. wikipedia.orgijnrd.org Over the years, research has unveiled the widespread occurrence of the piperidine motif in a vast range of biologically active compounds, leading to its recognition as a "privileged scaffold" in medicinal chemistry. nih.govencyclopedia.pub

The development of synthetic methodologies to access and functionalize the piperidine core has been a continuous effort in organic chemistry. nih.gov Early methods often involved the reduction of pyridine (B92270) precursors. wikipedia.org The journey from simple piperidine to its more complex derivatives has been driven by the quest for novel therapeutic agents. encyclopedia.pubresearchgate.net The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, basicity, and ability to interact with biological targets. researchgate.net This has led to the inclusion of piperidine derivatives in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub

Significance of the 4-(Aminomethyl)piperidine Scaffold in Advanced Chemical Synthesis

The this compound scaffold represents a significant advancement in the functionalization of the piperidine core. The presence of the aminomethyl group at the 4-position provides a key reactive handle for a variety of chemical transformations. chemimpex.comcymitquimica.com This bifunctional nature, with both a secondary amine within the ring and a primary amine in the side chain, allows for the construction of complex molecular architectures. sigmaaldrich.comscientificlabs.ie

This scaffold is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates. chemimpex.comnordmann.global The aminomethyl group can be readily modified through reactions such as acylation, alkylation, and the formation of Schiff bases, enabling the systematic exploration of structure-activity relationships (SAR). chemimpex.comijacskros.com For instance, it has been utilized as a building block for inhibitors of enzymes and as a component in molecules designed to interact with specific biological receptors. sigmaaldrich.comsmolecule.com

Beyond pharmaceuticals, the this compound scaffold has found applications in materials science. It can act as a linker in the synthesis of dendrimers and other polymeric structures. sigmaaldrich.comscientificlabs.ie Its ability to participate in the formation of organized molecular assemblies, such as micelles, makes it useful for applications like controlled drug delivery. sigmaaldrich.comscientificlabs.ie The versatility of this scaffold ensures its continued importance in the development of new functional molecules.

Detailed Research Findings

The utility of this compound is underscored by a wealth of research demonstrating its application in diverse synthetic strategies.

Synthesis of Biologically Active Molecules

A significant area of research focuses on incorporating the this compound moiety into potential therapeutic agents. For example, it has been used in the synthesis of T-type calcium channel antagonists. acs.org In one study, combining structural elements from known leads onto a this compound scaffold led to a compound with improved potency and selectivity. acs.org The synthesis involved coupling the primary amine of a protected this compound derivative with a carboxylic acid, followed by further modifications. acs.org

Furthermore, derivatives of this compound have been explored as farnesyltransferase inhibitors. acs.org The synthesis of these inhibitors often involves a multi-component reaction where this compound or a related amine is reacted with an aldehyde and a nitro-containing compound to construct the core piperidine structure. acs.org

The catalytic hydrogenation of pyridinecarbonitriles presents an efficient route to producing (aminomethyl)piperidines. rsc.org Researchers have developed methods using palladium catalysts to selectively hydrogenate the nitrile and the pyridine ring, providing access to compounds like this compound with high yields. rsc.org

Applications in Materials Science

In materials science, this compound serves as a versatile building block. It has been used as a structure-directing agent in the synthesis of zeolites, where its amine groups interact with silica (B1680970) precursors to template the formation of porous frameworks. It is also involved in the solvothermal preparation of germanium oxide hydroxide (B78521) 3D net zeotypes. sigmaaldrich.comsigmaaldrich.com Additionally, it can be employed as a coupling agent in adhesive systems, enhancing adhesion in polymer coatings. sigmaaldrich.com

The trifunctional nature of this compound makes it suitable for creating linear poly(amido amine)s, which can self-assemble into micelles for drug delivery applications. sigmaaldrich.comscientificlabs.ie It also acts as a linker in the synthesis of dendron-OMS (organo-metallic species) hybrids, which have shown catalytic properties. sigmaaldrich.comsigmaaldrich.com

Synthesis of Schiff Bases and Other Derivatives

The primary amine of this compound readily undergoes condensation with aldehydes to form Schiff bases. ijacskros.com These Schiff bases can exhibit interesting photophysical and biological properties. ijacskros.comresearchgate.net Studies have characterized these compounds and investigated their potential applications in optoelectronics and as antimicrobial agents. ijacskros.comresearchgate.net

The table below summarizes key data for this compound and a representative derivative.

| Property | This compound | 4-(((4-bromophenyl)imino)methyl)piperidine |

| Molecular Formula | C6H14N2 | C12H15BrN2 |

| Molar Mass | 114.19 g/mol sigmaaldrich.com | 267.17 g/mol |

| CAS Number | 7144-05-0 sigmaaldrich.com | - |

| Appearance | Solid sigmaaldrich.com | - |

| Boiling Point | 200 °C (lit.) sigmaaldrich.com | - |

| Melting Point | 25 °C (lit.) sigmaaldrich.com | - |

| Key Research Application | Synthesis of pharmaceuticals and materials sigmaaldrich.comnordmann.global | Schiff base with potential biological activity ijacskros.com |

Structure

3D Structure

属性

IUPAC Name |

piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEKQAPRXFBRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064569 | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-05-0 | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminomethyl Piperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this goal. These methods often involve intramolecular cyclization reactions, which can be broadly categorized based on the nature of the bond-forming step.

Cyclization of Amino Alcohols and Haloamines

The cyclization of amino alcohols and haloamines represents a classical yet effective approach to piperidine synthesis. In a typical sequence, an amino alcohol can be converted to a haloamine, which then undergoes intramolecular nucleophilic substitution to form the piperidine ring. A one-pot synthesis of cyclic amines from amino alcohols has been developed using thionyl chloride for in-situ chlorination, followed by cyclization. organic-chemistry.org This method avoids the traditional multi-step process of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Another strategy involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which has been shown to produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org The intramolecular hydroboration of unsaturated amine borane (B79455) complexes, activated by molecular iodine or triflic acid, also provides a pathway to amino alcohols related to piperidine alkaloids. nih.gov This reaction proceeds via an SN2-like displacement of a leaving group by the nucleophilic alkene. nih.gov

| Precursor Type | Reagent/Catalyst | Key Features |

| Amino alcohol | Thionyl chloride | One-pot procedure, avoids protection/deprotection steps. organic-chemistry.org |

| Primary amine and diol | Cp*Ir complex | Good to excellent yields for various ring sizes. organic-chemistry.org |

| Unsaturated amine borane | Iodine or Triflic acid | High regiocontrol, applicable to terminal alkenes. nih.gov |

Intramolecular Nucleophilic Substitution Approaches

Intramolecular nucleophilic substitution is a fundamental strategy for piperidine ring formation. This approach often involves the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon center. For instance, the synthesis of 2,4-disubstituted piperidines can be achieved through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov

A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Additionally, a method for the one-step construction of tetrafluorinated piperidines from nitrones involves a radical addition followed by intramolecular nucleophilic substitution. beilstein-journals.org The reaction is initiated by an iridium photocatalyst and uses ascorbic acid as a terminal reductant. beilstein-journals.org

Reductive Amination Protocols for Piperidine Ring Systems

Reductive amination is a powerful tool for the synthesis of piperidines, often involving the intramolecular cyclization of an amino-aldehyde or amino-ketone intermediate. A highly stereoselective reductive amination of 3-ketosteroids with amines has been reported to yield 3α-aminosteroids. mdpi.com Similarly, the synthesis of 1,4-disubstituted piperidine derivatives can be achieved from 4-aminopiperidine (B84694) derivatives via reductive amination. mdpi.com

Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a key reagent has been shown to be an efficient method for preparing piperidines. mdpi.com Phenylsilane facilitates the formation and reduction of the imine, initiates cyclization, and reduces the piperidinone intermediate. mdpi.com Furthermore, a chemo-enzymatic dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines, which involves an iminium reduction step. acs.org

| Catalyst/Reagent | Substrate Type | Key Features |

| Sodium triacetoxyborohydride | 4-Oxo-piperidine carboxylate and aniline (B41778) | Forms 1,4-disubstituted piperidines. mdpi.com |

| Iron complex and Phenylsilane | ω-Amino fatty acids | Efficient for piperidine, pyrrolidine, and azepane synthesis. mdpi.com |

| Ene-IREDs (Ene-reductases) | Tetrahydropyridines | Chemo-enzymatic cascade for stereo-enriched piperidines. acs.org |

Radical-Mediated Amine Cyclization Techniques

Radical-mediated cyclization has emerged as a versatile method for constructing piperidine rings, often under mild conditions. nih.gov Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields, although the formation of a linear alkene byproduct can occur. mdpi.comnih.gov

Photoredox catalysis offers a modern approach to radical cyclization. nih.gov For instance, the construction of spirocyclic piperidines from linear aryl halide precursors can be achieved using an organic photoredox catalyst. nih.gov This method involves the light-driven reduction of the aryl halide to generate an aryl radical, which then undergoes regioselective cyclization. nih.gov Another example is the visible-light-promoted annelation of nitrones with tetrafluorinated iodobromobutane, which proceeds via a radical addition mechanism. beilstein-journals.org

| Catalyst/Initiator | Substrate Type | Key Features |

| Cobalt(II) catalyst | Linear amino-aldehydes | Good yields, but potential for alkene byproduct. mdpi.comnih.gov |

| Organic photoredox catalyst | Linear aryl halides | Mild conditions, avoids toxic reagents and precious metals. nih.gov |

| Iridium photocatalyst | Nitrones and tetrafluorinated iodobromobutane | One-step construction of tetrafluorinated piperidines. beilstein-journals.org |

Metal-Catalyzed Cyclization in Piperidine Synthesis

Transition metal-catalyzed cyclization reactions are highly effective for the synthesis of piperidines, enabling the formation of complex structures with high efficiency and selectivity. nih.gov Palladium-catalyzed aerobic oxidative cyclization of alkenes provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Gold(I) complexes have been used to catalyze the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org

Copper-catalyzed intramolecular radical C-H amination/cyclization of linear amines offers another route to piperidines. mdpi.com This method involves the activation of N-F and C-H bonds to generate a radical intermediate that undergoes cyclization. mdpi.com Furthermore, iron-catalyzed reductive amination of ω-amino fatty acids has also been successfully employed for piperidine synthesis. mdpi.com

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Aerobic oxidative cyclization of alkenes | Access to morpholines, piperidines, and piperazines. organic-chemistry.org |

| Gold(I) | Intramolecular hydroamination of N-allenyl carbamates | Effective for forming various cyclic amines. organic-chemistry.org |

| Copper | Intramolecular radical C-H amination/cyclization | Involves N-F and C-H bond activation. mdpi.com |

| Iron | Reductive amination of ω-amino fatty acids | Efficient for pyrrolidines, piperidines, and azepanes. mdpi.com |

Stereoselective Synthetic Pathways to Substituted Piperidines

The development of stereoselective methods for the synthesis of substituted piperidines is crucial for the preparation of enantiomerically pure pharmaceutical compounds. A diastereoselective reductive cyclization of amino acetals, prepared by the nitro-Mannich reaction, can be used to control the stereochemistry of piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. mdpi.com

Organocatalytic intramolecular aza-Michael reactions (IMAMR) have been utilized to synthesize 2,5- and 2,6-disubstituted piperidines with high enantiomeric excess. smolecule.com A stereoselective Leuckart reaction under microwave irradiation has been reported to afford the trans-isomer of a 4-(aminomethyl)piperidine derivative with a high diastereomeric ratio. smolecule.com Furthermore, a chemo-enzymatic dearomatization of activated pyridines has been developed to produce stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org

| Method | Key Features | Stereochemical Outcome |

| Nitro-Mannich/reduction cyclization | Diastereoselective Mannich reaction controls stereochemistry. mdpi.com | Diastereoselective |

| Organocatalytic IMAMR | Uses quinoline-derived catalysts for asymmetric induction. smolecule.com | Enantioselective (up to 94% ee) |

| Stereoselective Leuckart reaction | Microwave irradiation favors the trans-isomer. smolecule.com | Diastereoselective (15:1 dr) |

| Chemo-enzymatic dearomatization | Employs enzymes for stereocontrol. acs.org | Stereo-enriched products |

Introduction of the Aminomethyl Moiety

A key step in the synthesis of this compound is the introduction of the aminomethyl group onto the piperidine ring. Reductive amination is a primary and versatile method to achieve this transformation.

Reductive Amination at the 4-Position of the Piperidine Ring

Reductive amination is a powerful and widely utilized method for the synthesis of amines. organicchemistrytutor.compearson.com This one-pot reaction typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine in the presence of a reducing agent. thieme-connect.de In the context of synthesizing this compound precursors, N-protected 4-piperidone (B1582916) derivatives are common starting materials.

For instance, the reductive amination of N-Boc-piperidin-4-one with anilines has been successfully employed to produce N-substituted 4-aminopiperidine derivatives. uasz.snnih.gov A typical procedure involves reacting N-Boc-piperidin-4-one with an aniline derivative in a solvent like dichloromethane (B109758) (CH2Cl2) or 1,2-dichloroethane. uasz.snorgsyn.org The reaction between a ketone and an amine, such as cyclohexanone (B45756) and isopropylamine, can be carried out as a one-pot procedure using a reducing agent like sodium cyanoborohydride (NaBH3CN). organicchemistrytutor.com

Another approach involves the reaction of N-benzyl-4-piperidone with tert-butyl carbamate, followed by catalytic hydrogenation with Pd/C to yield 4-Boc-aminopiperidine. google.com This method highlights the versatility of choosing different protecting groups and reaction conditions to achieve the desired product. The use of zinc in acetic acid also provides a mild and inexpensive method for the reduction of related N-acyl-2,3-dihydro-4-pyridones to 4-piperidones. organic-chemistry.org

Mechanistic Studies of Aminomethyl Group Introduction

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. organicchemistrytutor.com This is followed by a series of proton transfers to form a hemiaminal intermediate. nih.gov The hemiaminal then loses a water molecule to form an imine or an iminium ion. organicchemistrytutor.comacs.org This intermediate is then reduced by a reducing agent to yield the final amine product. organicchemistrytutor.comacs.org

The Mannich reaction is another important method for introducing an aminomethyl group. mdpi.com This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. mdpi.com The mechanism starts with the reaction between the amine and formaldehyde to generate a hemiaminal intermediate, which then dehydrates to form an iminium cation. mdpi.com In the subsequent step, an enolizable carbonyl compound attacks the iminium cation, leading to the formation of the Mannich base. mdpi.com

Enzyme-catalyzed reductive amination has also been explored. nih.gov For example, a fungal reductive aminase can catalyze the reaction by first binding NADPH, followed by the ketone and then the amine to form a quaternary complex. nih.gov The amine is activated for attack on the ketone, forming a hemiaminal intermediate which then loses water to form an iminium intermediate that is subsequently reduced by NADPH. nih.gov

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified through various derivatization and functionalization strategies to create a diverse range of compounds with specific properties.

Synthesis of Schiff Bases from this compound

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net In the case of this compound, its primary amine group can react with various aldehydes to form Schiff base derivatives. researchgate.netijacskros.com

A general procedure involves reacting equimolar concentrations of this compound and an aldehyde, such as 4-bromobenzaldehyde (B125591), in a solvent like methanol. ijacskros.com The reaction is often catalyzed by a small amount of glacial acetic acid and may require heating. ijacskros.com The resulting Schiff bases can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and UV-vis spectroscopy. researchgate.netijacskros.com For example, the ¹H NMR spectrum of a Schiff base derived from this compound and 4-bromobenzaldehyde showed characteristic signals for the piperidine protons, the methylene (B1212753) bridge, the aromatic protons, and the imine proton (HC=N). ijacskros.com

Boc-Protection and Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. cymitquimica.comorganic-chemistry.org The piperidine nitrogen of this compound can be protected with a Boc group to allow for selective reactions at the primary amine.

Boc-Protection: The protection of the piperidine nitrogen is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comacs.org For example, 4-piperidinecarboxamide can be reacted with Boc₂O in the presence of triethylamine (B128534) and water. google.com Another method involves reacting this compound with Boc anhydride (B1165640) in methyl isobutyl ketone (MIBK) after initial formation of an imine with the solvent. acs.org

Boc-Deprotection: The Boc group is readily cleaved under acidic conditions. A common method for deprotection involves treating the Boc-protected amine with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). uasz.snnih.gov For instance, the Boc group can be removed from a protected piperidine derivative using TFA at room temperature. uasz.sn Another method involves the ex situ generation of hydrogen chloride gas, which can effectively deprotect Boc-protected amines. rsc.org

Acylation and Alkylation Reactions

The secondary amine of the piperidine ring in this compound derivatives can undergo acylation and alkylation reactions to introduce a wide variety of functional groups. acs.org

Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. For example, after protecting the primary amine of this compound as an imine, the secondary amine can be acylated. acs.org In a related example, the sodium salt of an N-Boc-4-aminopiperidine derivative was acylated with phenoxyacetyl chloride in DMF at 0°C. uasz.sn

Alkylation: Alkylation of the piperidine nitrogen introduces alkyl substituents. This can be accomplished by reacting the piperidine derivative with an alkyl halide. acs.org For instance, after imine formation to protect the primary amine, the secondary amine can be alkylated with an alkyl halide. acs.org Subsequent hydrolysis of the imine regenerates the primary amine, resulting in a selectively N-alkylated product. acs.org Other methods include the alkylation of 2-aminomethylpiperidine with tert-butyl bromoacetate. nih.gov

Coupling Reactions for Complex Molecular Architectures

The construction of complex molecules featuring the this compound scaffold frequently employs advanced coupling reactions. These methods, particularly palladium-catalyzed cross-coupling reactions, are instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the attachment of diverse aryl, vinyl, or alkyl groups to the piperidine core.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for creating C-C bonds between organoboron compounds and organic halides or triflates. In the context of this compound derivatives, this reaction has been utilized to synthesize 4-arylpiperidines. One approach involves converting protected 4-piperidones into a triflate enol ester, which then undergoes a Suzuki coupling with a formylaryl boronic acid to yield 4-arylpiperidine derivatives. tandfonline.com This method is adaptable for creating large libraries of compounds for drug discovery. tandfonline.com A similar protocol has been described for the efficient synthesis of 4-benzyl piperidines, where the hydroboration of N-Boc-4-methylenepiperidine is followed by a Suzuki coupling with a range of aryl bromides, iodides, and triflates. organic-chemistry.org This highlights the reaction's tolerance for various functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. This reaction is particularly useful for attaching the piperidine nitrogen or a functional group on the piperidine ring to an aryl or heteroaryl system. For instance, a palladium-catalyzed Buchwald-Hartwig protocol has been optimized to couple various secondary amines, including piperazine-containing linkers, to lenalidomide-derived aryl bromides. researchgate.net This methodology is significant in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where piperidine-containing linkers are common. researchgate.net The reaction conditions can be tuned to accommodate sterically hindered linkers, achieving yields from 21% to 87%. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to form conjugated enynes and arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base, such as piperidine itself. libretexts.orgwikipedia.orgorganic-chemistry.org There are also copper-free versions of the Sonogashira reaction. libretexts.orgrsc.org A novel heterogeneous bimetallic catalyst, Fe3O4@SiO2@Cyt-Ni/Cu, has demonstrated high efficiency for both Sonogashira and C-N cross-coupling reactions, offering the advantage of easy magnetic recovery and reuse for multiple reaction cycles. researchgate.net This method has been applied to synthesize compounds where a this compound linker showed significant biological activity. researchgate.net

Table 1: Overview of Coupling Reactions for this compound Derivatives

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent synthetic methodologies for this compound and its derivatives focus on improving environmental friendliness, safety, and efficiency. sigmaaldrich.comscientificlabs.ie These approaches include the use of safer reagents, development of catalytic processes, and exploration of novel energy sources.

Catalytic Hydrogenation: Catalytic hydrogenation is a cornerstone of green chemistry for producing piperidine rings from pyridine (B92270) precursors. rsc.org The selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved using a heterogeneous Pd/C catalyst in an ecologically benign solvent, ethyl acetate. d-nb.info This process can be optimized and run in a continuous-flow system, which enhances material efficiency and safety. d-nb.info Furthermore, catalytic hydrogenation plays a role in hydrogen storage systems, where piperidine can capture CO2, and the resulting adduct is hydrogenated over a palladium catalyst under mild conditions. osti.gov

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. uni-graz.at Lipases, for example, have been immobilized on magnetic nanotubes to create a reusable catalyst for the multicomponent synthesis of piperidine derivatives in high yields. rsc.org This biocatalytic system demonstrates excellent reusability for up to ten consecutive cycles. rsc.org Another potential biocatalytic route involves the enzymatic resolution of piperidine-2-carboxamide (B12353) using a Pseudomonas putida strain. chimia.ch This process can yield enantiomerically pure (S)-piperidine-2-carboxylic acid and (R)-piperidine-2-carboxamide, which can then be reduced to the corresponding chiral 2-(aminomethyl)piperidines. chimia.ch

Alternative Reagents and Conditions: Replacing hazardous reagents with safer alternatives is a key green chemistry principle. An efficient synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate for the drug Fenspiride HCl, was developed using aqueous ammonia. journaljpri.com This method avoids reagents that are costly, toxic, and explosive, making the process cheaper, safer for large-scale production, and more environmentally friendly. journaljpri.comsemanticscholar.org

Electrocatalytic and Flow Chemistry Methods: Electrocatalysis represents a promising green approach, using electricity, ideally from renewable sources, to drive chemical reactions. The electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.gov This method avoids the high temperatures and pressures required in many traditional thermal hydrogenations. nih.gov The integration of continuous flow chemistry methods is also being explored to reduce the environmental impact of synthesis and enable safer, more efficient production. d-nb.infovulcanchem.com

Table 2: Summary of Green Chemistry Approaches

Medicinal Chemistry and Pharmacological Investigations of 4 Aminomethyl Piperidine Derivatives

Role as a Pharmaceutical Building Block and Intermediate

4-(Aminomethyl)piperidine is a crucial intermediate in the synthesis of complex molecules and pharmaceuticals. chemimpex.com Its bifunctional nature, possessing both a primary and a secondary amine, allows for sequential and selective reactions to introduce various substituents, leading to the generation of large and diverse chemical libraries for drug discovery.

The piperidine (B6355638) ring is a prevalent structural motif in many approved drugs, and the aminomethyl group provides a key point for chemical modification. nih.govmdpi.com This allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability, to optimize their pharmacokinetic and pharmacodynamic profiles.

The synthesis of novel therapeutic agents often involves the use of protected forms of this compound, such as 1-Boc-4-(aminomethyl)piperidine and (Fmoc-4-aminomethyl)piperidine hydrochloride. chemimpex.comchemimpex.com These protecting groups allow for controlled reactions at specific sites on the molecule, facilitating the construction of complex drug architectures. chemimpex.comchemimpex.com For instance, the tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions to allow for further functionalization.

Examples of this compound as a Building Block:

| Starting Material | Reaction Type | Product Class | Therapeutic Area |

| This compound | Acylation, Alkylation | Novel analgesics | Pain management |

| 1-Boc-4-(aminomethyl)piperidine | Peptide coupling | Peptide-based therapeutics | Various |

| (Fmoc-4-aminomethyl)piperidine hydrochloride | Solid-phase synthesis | Diverse small molecules | Drug discovery |

Biological Activity Studies and Therapeutic Potential

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas, with significant research focused on its anticancer and neuropharmacological applications.

Derivatives of this compound have demonstrated promising anticancer properties through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Several studies have reported the synthesis of this compound derivatives with potent antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and synthesized, with some compounds exhibiting significant antitumor activity. researchgate.net One particular compound demonstrated potent biological activity against HepG2 (human liver cancer) cells by inhibiting the expression of key cell cycle proteins. researchgate.net

Research has also explored the incorporation of the this compound moiety into quinazoline-based structures, which are known to target key signaling pathways in cancer. researchgate.net These hybrid molecules have shown the ability to inhibit the growth of cancer cells, highlighting the potential of this scaffold in developing novel targeted therapies. researchgate.net

Antiproliferative Activity of a this compound Derivative:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | Inhibition of cyclin B1 and p-Rb expression; enhanced expression of p21, p53, Rb, and p-AMPK |

In addition to inhibiting cell proliferation, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

Novel trans-platinum piperidine derivatives have been synthesized and characterized for their ability to induce apoptosis. nih.gov These compounds were found to be cytotoxic against cisplatin-sensitive tumor cell lines and to cause cell death through apoptotic mechanisms, as evidenced by early phosphatidylserine exposure, activation of caspases, and characteristic morphological changes. nih.gov

Furthermore, studies on other piperidine-containing compounds have demonstrated their ability to induce apoptosis by modulating the expression of key regulatory proteins. For instance, some derivatives have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to the activation of the apoptotic cascade.

The this compound scaffold is also a key component in the development of agents targeting the central nervous system (CNS). chemimpex.com Its derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders.

A significant area of neuropharmacological research involving this compound derivatives is their interaction with various neurotransmitter receptors. ijrrjournal.com These receptors play a crucial role in neuronal communication, and their modulation can have profound effects on brain function.

Derivatives of 4-aminopiperidine (B84694) have been identified as a new class of potent cognition-enhancing drugs. nih.gov These compounds have shown high activity in animal models of cognitive impairment, suggesting their potential for treating neurodegenerative diseases like Alzheimer's disease. nih.gov

Furthermore, research has focused on the development of 4-substituted piperidine and piperazine (B1678402) compounds as ligands for opioid receptors. nih.gov Certain derivatives have displayed a desirable profile of mu-opioid receptor (MOR) agonism and delta-opioid receptor (DOR) antagonism, a combination that may reduce the negative side effects associated with traditional opioid analgesics, such as tolerance and dependence. nih.gov Additionally, piperidine derivatives have been investigated as antagonists for the histamine H3 and sigma-1 receptors, showing promise for their antinociceptive properties. acs.org

Neurotransmitter Receptor Activity of this compound Derivatives:

| Derivative Class | Target Receptor(s) | Potential Therapeutic Application |

| 4-Aminopiperidine analogues | Muscarinic, AMPA | Cognition enhancement (e.g., Alzheimer's disease) |

| 4-Substituted piperidines | Mu-opioid, Delta-opioid | Pain management with reduced side effects |

| Piperidine derivatives | Histamine H3, Sigma-1 | Pain management |

Neuropharmacological Applications

Potential in Neurological Disorder Treatment

The this compound scaffold has been identified as a promising pharmacophore in the design of novel therapeutic agents for a range of neurological disorders. Research has explored its potential in conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. The structural versatility of the this compound moiety allows for the synthesis of derivatives with diverse pharmacological profiles, targeting various receptors and enzymes implicated in the pathophysiology of these complex diseases.

In the context of Alzheimer's disease, derivatives of 4-aminopiperidine have been investigated as cognition-enhancing agents. By modifying the core structure, researchers have developed compounds that show potent nootropic activity in preclinical models. For instance, analogues derived from the extrusion of a nitrogen atom from a piperazine ring have demonstrated significant cognition-enhancing effects in mouse passive avoidance tests, suggesting their potential to address the cognitive deficits associated with neurodegenerative diseases like Alzheimer's.

Furthermore, the piperidine nucleus is a key component of many compounds targeting the central nervous system. Its derivatives have been explored for their neuroprotective properties. For example, certain piperine (B192125) analogues, which contain a piperidine ring, have shown protective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These compounds have been observed to attenuate motor deficits and protect dopaminergic neurons. nih.gov While not direct derivatives of this compound, these findings highlight the general potential of piperidine-containing structures in the development of treatments for neurodegenerative conditions.

The therapeutic potential of piperidine derivatives also extends to epilepsy and psychiatric disorders. The structural motif is present in various compounds investigated for their anticonvulsant and antipsychotic properties. For instance, piperine has been studied for its potential antiepileptic activity, with research suggesting it may modulate the GABAergic pathway and exhibit neuroprotective effects. mdpi.com In the realm of psychosis, molecular hybridization strategies have been employed to develop aryl-piperidine derivatives with dual antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.

Analgesic Activity Exploration

The this compound scaffold is a recognized structural component in the development of novel analgesic agents. Its presence in the core structure of potent opioids like fentanyl underscores its importance in the design of compounds targeting pain pathways.

Derivatives of this compound have been synthesized and investigated for their potential to bind to and modulate the mu-opioid receptor (MOR), a primary target for potent analgesics. tandfonline.com Molecular docking studies have been employed to understand the binding modes of these derivatives within the active site of the MOR. These in silico analyses have revealed that novel this compound derivatives can effectively fit into the binding pocket of the receptor. tandfonline.com

The interactions observed in these docking studies are crucial for the affinity and efficacy of the compounds. Key amino acid residues within the MOR's transmembrane helices, such as Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322, have been identified as forming significant contacts with these piperidine derivatives. tandfonline.com The binding affinities of these novel compounds have been shown to be comparable to or even better than those of standard opioids like morphine, pethidine, and fentanyl, with binding affinity ranges from -8.13 to -13.37 kcal/mol. tandfonline.com

| Compound Series | Binding Affinity Range (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Novel this compound Derivatives | -8.13 to -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 |

The analgesic potential of this compound derivatives has been further substantiated through in vivo efficacy studies in animal models of pain. The tail-flick test and the acetic acid-induced writhing test are commonly used assays to evaluate the antinociceptive effects of new chemical entities.

In a study involving a series of novel this compound derivatives, one compound, designated as HN58, demonstrated excellent analgesic activity in the writhing test, achieving 100% inhibition of the pain response. tandfonline.com The involvement of the mu-opioid receptor in the analgesic effect of HN58 was confirmed by the reduction of its activity in the presence of naloxone, a non-selective opioid receptor antagonist. tandfonline.com

| Compound | In Vivo Assay | Observed Efficacy | Mechanism Confirmation |

|---|---|---|---|

| HN58 | Writhing Test | 100% inhibition | Analgesic effect reduced by naloxone |

Enzyme Inhibition Research

The this compound scaffold has also been explored for its potential to inhibit the activity of various enzymes implicated in disease processes. This has led to research into its derivatives as inhibitors of monoacylglycerol lipase and dipeptidyl peptidase-4.

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of conditions, including neurological and inflammatory disorders.

A derivative of this compound, Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate, has been investigated for its ability to inhibit MAGL. Studies have shown that this compound exhibits competitive inhibition of the enzyme, a characteristic shared with other known MAGL inhibitors. This suggests that this compound derivatives could serve as a scaffold for the development of novel MAGL inhibitors, with potential applications in modulating the endocannabinoid system for therapeutic benefit.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes.

A series of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potential DPP-4 inhibitors. nih.gov In vitro screening of these compounds revealed that several analogues exhibited significant inhibitory activity against DPP-4. nih.gov One of the most potent derivatives, compound 9i, displayed an IC50 value of 9.25 ± 0.57 µM. nih.gov

| Compound | DPP-4 Inhibition (IC50) |

|---|---|

| 9i | 9.25 ± 0.57 µM |

Checkpoint Kinase 1 (CHK1) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in DNA damage response and cell cycle regulation. In the pursuit of novel CHK1 inhibitors, scaffold morphing and optimization strategies have led to the incorporation of the this compound moiety as a key substituent.

Initial fragment-based screening identified pyrazolopyridine inhibitors with micromolar potency for CHK1. Subsequent optimization efforts, which included progressing through tricyclic pyrimido[2,3-b]azaindoles to N-(pyrazin-2-yl)pyrimidin-4-amines, highlighted the importance of the alkylamino group in determining potency and selectivity. Within an array of analogues, the substitution with this compound resulted in a compound (compound 13 in a referenced study) that was identified as a more potent and selective alternative compared to other alkylamino groups like 2-(aminomethyl)morpholine.

Further development led to the N-(pyrazin-2-yl)pyrimidin-4-amine series. Optimization of the diamine substituent in this series demonstrated that incorporating this compound (compound 20 ) yielded excellent CHK1 potency while maintaining selectivity over the related kinase CHK2. The addition of a nitrile group to the pyrazine ring was also found to increase CHK1 potency significantly. For instance, in one study, the introduction of a nitrile to the pyrazine scaffold increased potency 15-fold.

A multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles also explored the 4-amino-substituted moiety. While this particular study focused on replacing a 4-(piperidine-4-methyl) substituent, it underscores the systematic exploration of piperidine-based groups in the development of potent and selective oral CHK1 inhibitors.

| Compound Series | Key Moiety | Observed Activity |

|---|---|---|

| Pyrimido[2,3-b]azaindoles | This compound | Identified as a potent and selective alternative to other alkylamino substituents. |

| N-(Pyrazin-2-yl)pyrimidin-4-amines | This compound | Gave excellent CHK1 potency while retaining selectivity over CHK2. |

Diamine Oxidase (DAO) Substrate and Activity Assays

This compound is recognized as a synthetic substrate for Diamine Oxidase (DAO), a copper-containing enzyme that catalyzes the oxidative deamination of primary amines. Its interaction with DAO has been characterized in various activity assays, which are crucial for understanding the enzyme's substrate specificity and catalytic mechanism.

DAO activity is commonly assessed using spectrophotometric methods. One established assay monitors the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination reaction. This is often achieved by coupling the reaction with horseradish peroxidase, which, in the presence of a chromogenic substrate like guaiacol, produces a colored product that can be quantified by measuring the increase in absorbance over time.

In studies using pea seedling amine oxidase (PSAO), a well-characterized plant DAO, this compound was one of several synthetic and natural substrates evaluated. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) have been determined to compare substrate efficiency. For this compound, the Kₘ value was observed to be on the higher end compared to natural substrates like cadaverine, suggesting a lower binding affinity for the enzyme's active site. Specifically, Kₘ values were generally in the order of 10⁻⁴ mol·L⁻¹, with the highest values observed for this compound and 2-hydroxyputrescine.

A newer method for assaying DAO activity utilizes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This technique directly measures the degradation of the substrate and the generation of the product, offering advantages such as low sample consumption and suitability for assays where colored substances might interfere with spectrophotometry. In this context, the oxidation of this compound would lead to the formation of piperidine-4-carbaldehyde, which can be detected and quantified.

| Parameter | Finding for this compound | Enzyme Source |

|---|---|---|

| Substrate Status | Confirmed synthetic substrate. | Pea Seedling Amine Oxidase (PSAO) |

| Michaelis Constant (Kₘ) | Relatively high Kₘ value (on the order of 10⁻⁴ mol·L⁻¹), indicating lower binding affinity compared to some natural substrates. | Pea Seedling Amine Oxidase (PSAO) |

| Assay Methods | Spectrophotometric (guaiacol/horseradish peroxidase) and MALDI-TOF Mass Spectrometry. | General/PSAO |

Calcium Channel Antagonism

Derivatives of this compound have been developed as a novel class of potent and selective T-type calcium channel antagonists. These channels are implicated in a variety of neurophysiological disorders, making their selective inhibition a significant therapeutic goal.

The development of these antagonists often begins with high-throughput screening leads, which are then optimized to improve potency and selectivity. An initial 1,4-substituted piperidine amide showed good potency but had limited selectivity over other ion channels, such as hERG and L-type calcium channels. Subsequent structure-activity relationship (SAR) studies focused on modifying the piperidine core to enhance the selectivity profile.

A key strategy involved introducing a fluorine atom to the piperidine ring. This structural modification led to the design and synthesis of 4-aminomethyl-4-fluoropiperidine derivatives. This approach aimed to reduce the basicity of the piperidine nitrogen and introduce polarity, which proved successful in significantly improving selectivity against off-target channels.

T-type Ca²⁺ Channel Selectivity and Potency

The structural modifications of the this compound scaffold have yielded compounds with high potency and selectivity for T-type calcium channels over other voltage-gated calcium channels (e.g., L-type).

One notable example is a 4-aminomethyl-4-fluoropiperidine derivative, which emerged from the structural modification of lead compounds. This fluorinated piperidine demonstrated potent and selective antagonism in in vitro assays. The introduction of the axial fluorine atom at the 3-position of the piperidine ring was a critical discovery, leading to a compound with a significantly improved selectivity profile.

In a rat genetic model of absence epilepsy, a condition where T-type channels play a key role, one such derivative demonstrated a robust reduction in the number and duration of seizures at low plasma concentrations (33 nM). Importantly, this efficacy was achieved without inducing cardiovascular side effects at concentrations up to 5.6 µM, highlighting a wide therapeutic window between the desired central nervous system effects and potential peripheral effects. This favorable profile underscores the success of the optimization strategy in creating highly selective T-type channel antagonists from the this compound class.

| Compound Class | Key Structural Feature | Potency/Selectivity Profile |

|---|---|---|

| 1,4-Substituted Piperidines | 3-Axial Fluorine | Significantly improved selectivity for T-type channels over hERG and L-type channels. |

| 4-Aminomethyl-4-fluoropiperidines | Fluorine on Piperidine Ring | Potent and selective T-type Ca²⁺ channel antagonism observed in in vitro assays. |

Antiviral Activity Studies

Derivatives based on the aminopiperidine scaffold have been identified as inhibitors of viral life cycles, particularly targeting stages such as viral assembly. A high-throughput phenotypic screen for inhibitors of the Hepatitis C Virus (HCV) identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation.

The mechanism of action for this chemotype was investigated through colocalization and infectivity studies, which indicated that these compounds inhibit the assembly and release of infectious HCV particles rather than the initial stages of viral replication. One of the initial screening hits from the 4AP series demonstrated an EC₅₀ value of 2.57 μM against HCV proliferation without showing significant cytotoxicity.

Furthermore, these 4-aminopiperidine derivatives showed synergistic effects when combined with approved direct-acting antiviral agents like Telaprevir (an NS3/4A inhibitor) and Daclatasvir (an NS5A inhibitor), as well as broad-spectrum antivirals such as Ribavirin. This suggests a potential role for this class of compounds in combination therapies. Subsequent medicinal chemistry efforts focused on optimizing the initial hits to improve potency, reduce toxicity, and enhance metabolic properties.

In other studies, different classes of piperidine derivatives have been explored for antiviral properties. For instance, 1,4,4-trisubstituted piperidines were evaluated for activity against human coronavirus 229E (HCoV-229E). While this work focused on a different substitution pattern, it highlights the broader interest in the piperidine scaffold for antiviral drug discovery. Research into N-substituted piperidines has also shown that certain derivatives are effective against the influenza A/H1N1 virus in vitro.

Antimicrobial Properties of Derivatives

The piperidine scaffold is a common feature in molecules with antimicrobial properties, and derivatives of aminopiperidine have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.

In one study, novel aminopiperidine derivatives were synthesized as potential peptide deformylase (PDF) inhibitors, a target for antibacterial agents. These compounds were specifically designed to overcome the poor pharmacokinetic profiles of earlier amidopiperidine derivatives and showed remarkable antimicrobial properties against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).

Other research has focused on synthesizing piperidine derivatives and testing their broad-spectrum antimicrobial activity using methods like the disc diffusion method. For example, certain synthesized piperidine derivatives were active against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. In a different study, a series of novel piperidine derivatives were synthesized and evaluated for both antibacterial and antifungal activities. One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. However, the same set of compounds showed varied and generally less potent activity against fungal species, with some derivatives showing no activity against fungi like Fusarium verticilliodes.

The addition of certain chemical moieties to the piperidine ring can significantly enhance antimicrobial action. For example, the introduction of a thiosemicarbazone moiety to piperidin-4-one derivatives was found to greatly increase antifungal activity compared to the parent piperidone.

| Derivative Class | Target/Organism | Observed Activity |

|---|---|---|

| Aminopiperidine PDF Inhibitors | Gram-positive bacteria (MRSA, VRE, PRSP) | Demonstrated remarkable antimicrobial properties and in vivo efficacy. |

| General Piperidine Derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Showed activity against both bacterial types in disc diffusion assays. |

| Thiosemicarbazone derivatives of piperidin-4-one | Various Fungi | Addition of the thiosemicarbazone group significantly enhanced antifungal activity. |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is fundamental to optimizing lead compounds by systematically modifying a molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies have been crucial in their development as inhibitors of CHK1, T-type calcium channels, and other biological targets.

For CHK1 Inhibition: In the development of CHK1 inhibitors, SAR studies focused on the alkylamino substituent attached to various heterocyclic cores. When exploring a pyrimido[2,3-b]azaindole core, an array of analogues was synthesized to probe the influence of the alkylamino group. This effort revealed that replacing a 2-(aminomethyl)morpholine group with this compound led to a more potent and selective inhibitor. Further SAR on a N-(pyrazin-2-yl)pyrimidin-4-amine scaffold confirmed that the this compound moiety provided excellent CHK1 potency while preserving selectivity over the related kinase CHK2. These studies highlight the critical role of the specific cyclic amine structure in achieving the desired inhibitory profile.

For Calcium Channel Antagonism: In the optimization of T-type calcium channel antagonists, SAR was driven by the need to improve selectivity over other ion channels like hERG and L-type channels. Initial 1,4-substituted piperidine amides showed good potency but lacked the desired selectivity. SAR studies explored modifications aimed at reducing the basicity of the piperidine nitrogen. A key finding was that introducing an axial fluorine atom to the piperidine ring (specifically, a 3-axial fluoropiperidine) dramatically improved the selectivity profile without compromising potency. This led to the development of 4-aminomethyl-4-fluoropiperidine derivatives as highly selective T-type channel blockers.

General Principles: Across different target classes, SAR studies of piperidine derivatives often explore several key structural features:

Substituents on the Piperidine Nitrogen: The nature of the group attached to the piperidine nitrogen is frequently varied to modulate properties like potency, selectivity, and pharmacokinetics.

Substitution on the Piperidine Ring: As seen with the fluorinated T-type channel blockers, adding substituents directly to the piperidine ring can have a profound impact on activity and selectivity by altering conformation and electronic properties.

The 4-Position Substituent: The nature of the group at the 4-position of the piperidine is a common point of modification to optimize interactions with the biological target.

Influence of Substituents on Biological Potency and Selectivity

The this compound scaffold is a versatile template in medicinal chemistry, and modifications to its structure through the addition of various substituents have a profound impact on the biological potency and selectivity of the resulting derivatives. researchgate.net The nature, position, and stereochemistry of these substituents dictate the molecule's interaction with its biological target, influencing its efficacy as a therapeutic agent. Research has shown that even minor alterations can lead to significant changes in activity. nih.gov

For instance, in the development of analgesics targeting the µ-opioid receptor, a series of novel this compound derivatives showed varying levels of analgesic activity based on their substitution patterns. In an acetic acid-induced writhing test, the derivative designated HN58 demonstrated 100% inhibition, indicating excellent analgesic potential. tandfonline.com Another derivative, NB12, also showed significant inhibition at 87%. tandfonline.com The high activity of these compounds is attributed to their specific interactions within the binding pocket of the µ-opioid receptor. tandfonline.comtandfonline.com

Similarly, in the pursuit of novel inhibitors for maternal embryonic leucine zipper kinase (MELK), a target in cancer therapy, substituting the R2 position of a 1H-pyrrolo[2,3-b]pyridine core with an N-piperidin-4-ylmethyl group resulted in the best activity, with an IC50 value of 16 nM. sci-hub.box This highlights how the piperidine moiety can serve as a critical pharmacophore, with its substituents fine-tuning the interaction with the kinase.

The influence of substituents extends to enzyme inhibition as well. In a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines designed as PI3Kδ inhibitors, compounds A5 and A8 were identified as highly potent, with IC50 values of 1.3 nM and 0.7 nM, respectively. researchgate.net These compounds also demonstrated favorable selectivity for the PI3Kδ isoform over other related kinases (PI3Kα, PI3Kβ, and PI3Kγ). researchgate.net The specific substitutions on the quinazoline and piperidine rings were crucial for achieving this high potency and selectivity.

The electronic properties of substituents also play a key role. Studies on PAK4 inhibitors demonstrated that electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) significantly affected biological activity. mdpi.com For example, substituting a bromine moiety (an EWG) led to a compound with an IC50 of 5150 nM, whereas replacing it with smaller, more electronegative halogens decreased activity. A compound with a methyl group (an EDG) was found to be inactive. mdpi.com This underscores the importance of electronic effects in modulating the interaction between the ligand and the target protein.

Conformational Restriction and Three-Dimensionality in Drug Design

Conformational restriction is a powerful strategy in drug design aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound by reducing its flexibility. nih.gov By locking the molecule into a specific three-dimensional (3D) conformation that is optimal for binding to its biological target, the entropic penalty of binding is reduced, often leading to a significant increase in affinity. The piperidine ring is an excellent scaffold for applying this strategy due to its inherent chair and boat conformations, which can be controlled through substitution. mdpi.comnih.gov

An example of this approach can be seen in the development of Akt inhibitors. Starting from a flexible lead compound, a series of 3,4-disubstituted piperidine derivatives were designed using a conformational restriction strategy. nih.gov This led to the discovery of a potent 3,4,6-trisubstituted piperidine derivative, E22, which not only showed increased potency in inhibiting Akt1 and cancer cells but also had a significantly improved safety profile, including reduced blockage of the hERG potassium channel. nih.gov The rigid piperidine scaffold pre-organized the key pharmacophoric elements into the correct spatial orientation for optimal interaction with the Akt kinase domain.

Another application of this principle is in the design of Immucillin mimics. Immucillins are potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), and their efficacy relies on the specific puckering of their iminosugar ring. researchgate.net Researchers have synthesized piperidine-based nucleosides as conformationally restricted analogues of Immucillins H and A. nih.govmdpi.com NMR analysis confirmed that these piperidine nucleosides adopt a conformation that mimics the bioactive shape of the natural inhibitors, with equatorially oriented nucleobases. nih.gov This pre-organization makes the piperidine core a suitable and rigid scaffold for constructing potent enzyme inhibitors. nih.gov The rigidity of the chelator can lead to improved stability of the resulting metal complex, a desirable feature for applications such as contrast agents in medical imaging. mdpi.com

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. mdpi.com These in silico techniques are widely applied in the design and optimization of this compound derivatives, accelerating the identification of promising drug candidates and reducing the costs and time associated with experimental screening. tandfonline.comnih.gov Computational approaches allow researchers to visualize ligand-receptor interactions, calculate binding energies, predict physicochemical and pharmacokinetic properties, and understand complex biological processes. mdpi.comnih.gov

Molecular Docking Studies of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in understanding the structural basis of molecular recognition and guiding the design of more potent and selective inhibitors. For this compound derivatives, docking studies have provided crucial insights into their interactions with a variety of biological targets.

In the development of analgesics, molecular docking was used to investigate the binding modes of novel this compound derivatives with the µ-opioid receptor. tandfonline.com The studies revealed that these compounds fit well within the binding pocket formed by transmembrane helices, engaging in key interactions with residues such as Q124, D147, Y148, M151, W318, and I322. tandfonline.com The calculated binding affinities for these novel derivatives ranged from -8.13 to -13.37 kcal/mol, indicating strong and stable binding. tandfonline.com

Similarly, in the design of PI3Kδ inhibitors, docking simulations for compound A8 showed that it formed three critical hydrogen bonds with the kinase, which may account for its potent inhibitory activity (IC50 = 0.7 nM). researchgate.net In another study targeting the SARS-CoV-2 main protease (Mpro), docking revealed that piperidine derivatives exhibited strong binding interactions with key catalytic residues, including His41 and Cys145, suggesting their potential as antiviral agents. researchgate.net These docking studies not only rationalize the observed biological activity but also provide a roadmap for further structural optimization. researchgate.netmdpi.com

Quantum Mechanical Reactivity Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, offer a highly accurate method for studying the electronic structure and reactivity of molecules. researchgate.netmdpi.com These methods are particularly useful for investigating reaction mechanisms and predicting metabolic pathways, which are critical aspects of drug development.

One significant application of QM calculations for piperidine-containing compounds is in the study of their metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov The N-dealkylation of 4-aminopiperidines is a major metabolic route, and understanding its mechanism is crucial for designing drugs with improved metabolic stability. nih.gov QM calculations, specifically using Density Functional Theory (DFT), have been employed to determine the activation energy required for the abstraction of hydrogen atoms from the α-carbon of the N-alkyl side chain. nih.gov

For example, DFT calculations showed that the α-carbon hydrogen activation energies for N-methyl, N-ethyl, and N-isopropyl 4-aminopiperidines are 98.47, 96.64, and 96.55 kcal/mol, respectively. nih.gov These values are within a reasonable range for P450-catalyzed reactions and help explain the observed metabolic profiles. nih.gov The calculations also indicated that the reactivity of other carbons within the piperidine ring was not significantly affected by these substitutions. nih.gov Such insights allow medicinal chemists to modify the structure of a drug candidate to block or slow down metabolic degradation.

Prediction of Pharmacokinetic Properties

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). uniroma1.it Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. semanticscholar.org In silico tools that predict ADMET properties have become a standard part of the drug design workflow. nih.govugm.ac.id

For derivatives of this compound, various computational models are used to estimate properties like aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibiting key drug-metabolizing enzymes or ion channels like hERG. nih.govmdpi.com For example, in silico ADMET prediction for a series of piperidine derivatives showed that most of the synthesized compounds followed Lipinski's "rule of five" and possessed good drug-like properties. researchgate.net

In a study of a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, virtual ADME studies were conducted alongside docking to evaluate its potential as a SARS-CoV-2 inhibitor. nih.gov These predictions help to prioritize compounds for synthesis and experimental testing, ensuring that resources are focused on candidates with the highest probability of success. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of a ligand's binding pose, understanding the role of solvent molecules, and observing conformational changes in the protein or ligand upon binding. researchgate.net

MD simulations have been applied to study the interactions of this compound derivatives with their targets. For instance, after docking Mn(II) complexes of pentadentate ligands based on the 2-aminomethylpiperidine structure, MD simulations were performed to monitor the distance between the Mn(II) ion and a coordinated water molecule. mdpi.com This allowed for the estimation of the water molecule's residence time, a key parameter for the efficacy of MRI contrast agents, which was found to be in good agreement with experimental data. mdpi.com

In another study, MD simulations of piperidine analogues provided insights into their conformational behavior and interactions in an explicit solvent environment. researchgate.net These simulations can reveal key hydrogen bonding patterns and the solvent-accessible surface area, which are important for understanding molecular interactions in a biological context. researchgate.net By confirming the stability of binding modes predicted by docking, MD simulations provide a higher level of confidence in the proposed interaction mechanism and are a valuable tool in structure-based drug design. mdpi.comresearchgate.net

Pharmacophoric Model Development

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govpitt.edunih.gov For derivatives of this compound, the development of pharmacophore models is instrumental in understanding their structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govnih.gov

While specific pharmacophore models for this compound derivatives are not extensively detailed in publicly available literature, the principles of pharmacophore modeling are widely applied to the broader class of piperidine-containing compounds. nih.govnih.gov These models typically define key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ijnrd.org The spatial arrangement of these features dictates the molecule's ability to bind to a target receptor or enzyme.

For instance, in the development of enzyme inhibitors, a pharmacophore model for a series of piperidine derivatives would be generated by aligning the structures of active compounds and identifying common chemical features that are essential for their inhibitory activity. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. nih.gov

The development of a pharmacophore model for this compound derivatives would involve:

Identification of a Training Set: A group of this compound analogs with known biological activity against a specific target would be selected.

Conformational Analysis: The possible three-dimensional arrangements (conformations) of each molecule in the training set are generated.

Feature Identification: Key chemical features (pharmacophoric features) common to the active molecules are identified.

Model Generation and Validation: A 3D model representing the spatial arrangement of these features is created. This model is then validated by its ability to distinguish between active and inactive compounds.

Such a model would provide valuable insights into the structural requirements for the biological activity of this compound derivatives and guide the design of new, more potent, and selective therapeutic agents.

Research on Drug Delivery Systems Utilizing this compound

The unique trifunctional amine structure of this compound makes it a valuable monomer for the synthesis of polymers used in advanced drug delivery systems. chemicalbook.comsigmaaldrich.comruifuchemical.com Specifically, it is utilized in the preparation of linear poly(amido amine)s (PAAs), which can self-assemble into micelles for the controlled delivery of therapeutic agents. chemicalbook.comsigmaaldrich.comruifuchemical.comnih.govsigmaaldrich.com

Formation of Poly(amido amine) Micelles for Controlled Drug Delivery

Poly(amido amine)s are a class of biodegradable polymers that can be synthesized through the polyaddition of amines to bis(acrylamides). The incorporation of this compound into the polymer backbone imparts specific physicochemical properties to the resulting PAA. These polymers are often amphiphilic, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments.

In an aqueous environment, these amphiphilic PAA chains self-assemble into nanosized spherical structures called micelles. These micelles have a core-shell architecture, where the hydrophobic segments form the core, and the hydrophilic segments form the outer shell. This structure makes them ideal carriers for hydrophobic drugs, which have poor water solubility. The drug molecules can be encapsulated within the hydrophobic core of the micelle, thereby increasing their solubility and stability in the bloodstream. nih.gov